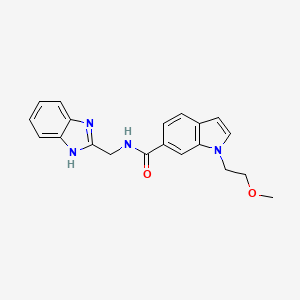

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure combines benzimidazole, indole, and carboxamide moieties. Let’s break down its components:

Benzimidazole: This heterocyclic ring system contains two nitrogen atoms and is commonly found in pharmaceuticals due to its biological activity.

Indole: Another aromatic heterocycle, indole is present in many natural products and plays a crucial role in biological processes.

Carboxamide: The carboxamide group (CONH₂) imparts solubility and influences the compound’s interactions.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of 1H-indole-6-carboxylic acid with 1,2-diaminobenzene (benzimidazole) under appropriate conditions. The reaction proceeds via amide bond formation.

Industrial Production:: In industry, Compound X is synthesized using efficient and scalable methods. Large-scale production typically involves continuous-flow processes or batch reactions. Optimization ensures high yields and purity.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

Oxidation: It can be oxidized to form its corresponding carboxylic acid or other derivatives.

Reduction: Reduction of the carboxamide group yields the corresponding amine.

Substitution: Halogenation or other substitution reactions modify its structure.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine).

Major products:

- Oxidation: 1H-indole-6-carboxylic acid

- Reduction: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-amine

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide exhibits significant antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against various pathogens. For instance, derivatives of benzimidazole have been shown to possess broad-spectrum antimicrobial activity, which suggests potential for this compound in treating infections caused by bacteria and fungi .

Anticancer Potential

Research has highlighted the compound's anticancer properties. Its structural similarity to known anticancer agents suggests it may interact with biological targets involved in cancer progression. Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells and induce apoptosis, making them candidates for further development as anticancer therapeutics .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies demonstrated its potential effectiveness in inhibiting the growth of this pathogen, which is crucial given the global burden of tuberculosis .

Mechanism of Action

The exact mechanism of action remains an active area of research. studies suggest that Compound X interacts with specific protein targets, modulating cellular processes. Further investigations are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of benzimidazole and indole moieties. Similar compounds include:

N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-carboxylic acid: Lacks the methoxyethyl group.

N-(1H-1,3-benzimidazol-2-ylmethyl)-1H-indole-6-amine: The reduced form without the carboxamide.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of benzimidazole and indole, both of which are known for their pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C22H24N4O2, with a molecular weight of 376.5 g/mol. Its structure features a benzimidazole moiety linked to an indole structure through a methylene bridge and a carboxamide functional group, enhancing its solubility and potential biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of benzimidazole and indole exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative pathogens. Studies have reported that substituents on the benzimidazole ring can modulate this activity, enhancing the compound's efficacy against specific microorganisms .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory properties. In animal models, it inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The presence of specific functional groups has been linked to enhanced inhibition of these enzymes, indicating a potential therapeutic application in treating inflammatory diseases .

3. Anticancer Activity

This compound has shown promise in anticancer research. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. This suggests that this compound could be explored further as a potential chemotherapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in inflammation and cancer progression. For example, it has been shown to inhibit COX enzymes and other inflammatory mediators .

- Receptor Modulation : Interaction studies have indicated that this compound can modulate receptor functions, potentially affecting signaling pathways associated with inflammation and tumorigenesis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against E. coli and S. aureus with IC50 values below 10 µM. |

| Study B (2021) | Reported anti-inflammatory effects with 100% inhibition at 100 mg/kg in animal models; highlighted structure–activity relationships for COX inhibition. |

| Study C (2023) | Investigated anticancer properties showing induction of apoptosis in breast cancer cell lines with IC50 values around 5 µM; suggested further optimization for enhanced efficacy. |

Properties

Molecular Formula |

C20H20N4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-(2-methoxyethyl)indole-6-carboxamide |

InChI |

InChI=1S/C20H20N4O2/c1-26-11-10-24-9-8-14-6-7-15(12-18(14)24)20(25)21-13-19-22-16-4-2-3-5-17(16)23-19/h2-9,12H,10-11,13H2,1H3,(H,21,25)(H,22,23) |

InChI Key |

ASAXUHWYAFJKJC-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=CC2=C1C=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.